molecular formula C24H27NO4S B2959960 ethyl 2-(3a,6a-dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxamido)-4-phenylthiophene-3-carboxylate CAS No. 473707-89-0

ethyl 2-(3a,6a-dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxamido)-4-phenylthiophene-3-carboxylate

Cat. No.: B2959960
CAS No.: 473707-89-0
M. Wt: 425.54
InChI Key: MNWDEVCUPZTABE-UHFFFAOYSA-N
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Description

Ethyl 2-(3a,6a-dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxamido)-4-phenylthiophene-3-carboxylate is a structurally complex heterocyclic compound featuring a fused methanocyclopentafuran core linked to a substituted thiophene moiety. Its unique architecture, combining bicyclic furan and thiophene systems with phenyl and carboxamido substituents, confers distinct electronic and steric properties.

Properties

IUPAC Name

ethyl 2-[(6,7-dimethyl-4-oxatricyclo[4.3.0.03,7]nonane-3-carbonyl)amino]-4-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO4S/c1-4-28-20(26)18-17(15-8-6-5-7-9-15)13-30-19(18)25-21(27)24-12-16-10-11-23(24,3)22(16,2)14-29-24/h5-9,13,16H,4,10-12,14H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWDEVCUPZTABE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C34CC5CCC3(C5(CO4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize its properties, this compound is compared to analogs such as rapamycin derivatives (e.g., compounds 1 and 7 from Molecules 2014, 19, 7770–7784) and other thiophene-fused bicyclic systems. Key comparison metrics include structural topology , NMR chemical shifts , and bioactivity profiles .

Structural and NMR Comparison

A critical study (Table 1) highlights differences in proton chemical shifts between ethyl 2-(3a,6a-dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxamido)-4-phenylthiophene-3-carboxylate and related compounds. For example:

Proton Region Compound Chemical Shift (ppm) Structural Implication
Region A (39–44) Rapamycin (Rapa) 1.2–1.8 Methyl groups in methanocyclopentafuran
Region A (39–44) Compound 1 1.3–1.7 Minimal shift vs. Rapa
Region A (39–44) Ethyl 2-(3a,6a-dimethyl...) 1.5–2.0 Steric hindrance from phenyl group
Region B (29–36) Rapa 3.4–3.9 Oxygenated furan protons
Region B (29–36) Compound 7 3.6–4.1 Electron-withdrawing substituent
Region B (29–36) Ethyl 2-(3a,6a-dimethyl...) 3.8–4.3 Enhanced deshielding due to thiophene

Data adapted from NMR analysis in Molecules (2014) .

The phenyl substitution at position 4 of the thiophene ring introduces steric bulk, altering the chemical environment of adjacent protons (Region A). Similarly, the thiophene’s electron-rich nature increases deshielding in Region B compared to oxygenated furan systems in Rapa derivatives.

Crystallographic and Computational Insights

Structural refinement using SHELX software (e.g., SHELXL for small-molecule crystallography) reveals that the methanocyclopentafuran core adopts a chair-like conformation, distinct from the boat conformation observed in non-methylated analogs . Computational models further suggest that the 3a,6a-dimethyl groups enhance rigidity, reducing entropy penalties during protein binding compared to less constrained analogs.

Bioactivity Trends

  • Compound 1 (Rapa analog): Exhibits mTOR inhibition (IC₅₀ = 2 nM) but poor solubility.
  • Ethyl 2-(3a,6a-dimethyl...): Predicted improved lipophilicity (cLogP = 3.8 vs.
  • Compound 7 : Shows moderate anti-inflammatory activity (IC₅₀ = 8 μM) but lacks the thiophene moiety critical for kinase selectivity.

Research Implications and Challenges

The compound’s structural uniqueness offers advantages in drug design, such as tunable steric effects and electronic modulation. However, challenges include:

  • Synthetic complexity : Multi-step synthesis (>10 steps) reduces scalability.
  • Limited solubility: The phenyl-thiophene system may require formulation optimization.

Future studies should prioritize in vitro bioassays and co-crystallization experiments to validate target engagement, leveraging tools like SHELX for high-resolution structural analysis .

Q & A

Q. What are the optimized synthetic routes for this compound, and how can purity be ensured?

The synthesis typically involves multi-step reactions, starting with the condensation of substituted thiophene precursors with cyclopenta-furan derivatives. For example, describes a method using malononitrile and triethylamine in refluxing 1,4-dioxane, followed by acid neutralization and crystallization. Key steps include:

  • Selection of catalysts (e.g., triethylamine for nucleophilic activation).
  • Solvent optimization (polar aprotic solvents for improved reaction kinetics).
  • Purification via recrystallization or column chromatography to achieve >95% purity (monitored by TLC/HPLC) . further emphasizes temperature control during cyclization to avoid side products .

Q. Which analytical techniques are critical for structural elucidation?

  • X-ray crystallography : Provides definitive stereochemical data, as demonstrated in and for analogous thiophene derivatives .
  • NMR spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., phenyl group integration at δ 7.2–7.5 ppm).
  • Mass spectrometry : High-resolution MS (HRMS) for molecular weight validation (e.g., reports molecular weight 291.36 g/mol for a related compound) .
  • IR spectroscopy : Confirms functional groups (e.g., ester C=O stretch ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity or biological interactions?

Density Functional Theory (DFT) calculations, as in , model electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For biological studies:

  • Molecular docking : Screen against protein targets (e.g., kinases) using software like AutoDock Vina.
  • ADMET profiling : Predict pharmacokinetics via tools like SwissADME . Experimental validation should follow, such as in vitro assays for IC50 determination .

Q. What strategies resolve contradictions in reported biological activity data?

  • Reproducibility checks : Standardize assay conditions (e.g., cell lines, incubation times).
  • Purity reassessment : Use HPLC-MS to rule out impurities (e.g., highlights acute toxicity linked to contaminants) .
  • Mechanistic studies : Employ siRNA knockdown or enzyme inhibition assays to identify off-target effects .

Q. How can reaction mechanisms involving this compound be experimentally validated?

  • Isotopic labeling : Track reaction pathways (e.g., 13C-labeled esters in hydrolysis studies).
  • Kinetic isotope effects (KIE) : Differentiate between concerted or stepwise mechanisms.
  • In situ spectroscopy : Monitor intermediates via FTIR or Raman during synthesis .

Methodological Challenges

Q. What are the best practices for handling this compound under laboratory conditions?

Based on :

  • PPE : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye irritation).
  • Ventilation : Use fume hoods to avoid inhalation (listed as a respiratory hazard).
  • Storage : In airtight containers at 2–8°C, away from oxidizing agents .

Q. How to design experiments for studying its stability under varying conditions?

  • Forced degradation studies : Expose to heat (40–60°C), light (UV-vis), and humidity (70% RH) for 1–4 weeks.
  • Analytical monitoring : Use HPLC to quantify degradation products (e.g., ester hydrolysis to carboxylic acid) .

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